Glucocorticoid receptor agonist

説明

グルココルチコイド受容体アゴニストは、グルココルチコイド受容体に結合して活性化する化合物であり、グルココルチコイド受容体は、体のほとんどすべての細胞に見られる核受容体の一種です。 これらの化合物は、グルココルチコイドの作用を模倣しており、グルココルチコイドは、代謝、免疫応答、ストレス応答など、さまざまな生理学的プロセスを調節するステロイドホルモンです 。 グルココルチコイド受容体アゴニストは、炎症性疾患や自己免疫疾患、および特定の種類のがんの治療に広く使用されています .

準備方法

合成経路と反応条件

一般的な合成経路には、コレステロールなどの出発物質または他のステロイド前駆体の使用が含まれます。これらの物質は、酸化、還元、置換などの化学反応の系列を経て処理されます 。反応条件は、通常、触媒、溶媒、および目的の生成物を得るために特定の温度と圧力の設定の使用を伴います。

工業的生産方法

グルココルチコイド受容体アゴニストの工業的生産には、収率と純度を最大限に高めるために最適化された反応条件を用いた、大規模な化学合成が関与します。 このプロセスには、通常、継続的なフローリアクターや自動合成システムなどの高度な技術が使用され、品質と効率の一貫性が確保されます .

化学反応の分析

反応の種類

グルココルチコイド受容体アゴニストは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基やケト基を形成するために、酸素原子を導入します。

還元: アルコールやアルカンを形成するために、酸素原子を除去するか、水素原子を付加します。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、ハロゲン化剤(例:臭素)などがあります。 反応条件は、特定の反応によって異なりますが、通常は、制御された温度、圧力、pHレベルなどを伴います .

主要な生成物

これらの反応によって生成される主な生成物は、通常、グルココルチコイド受容体への結合親和性と活性を高めたステロイド誘導体です。 これらの生成物は、その後、精製され、治療目的の薬剤製剤に処方されます .

科学研究への応用

グルココルチコイド受容体アゴニストは、以下を含む、幅広い科学研究への応用があります。

科学的研究の応用

Clinical Applications

- Inflammatory Diseases :

- Autoimmune Disorders :

- Cancer Therapy :

- Ocular Inflammation :

- Postoperative Care :

Case Studies

- Atopic Dermatitis : A clinical trial evaluating mapracorat (a selective glucocorticoid receptor modulator) demonstrated significant improvements in skin lesions with fewer systemic side effects compared to traditional corticosteroids .

- Rheumatoid Arthritis : The use of fosdagrocorat in a Phase II trial showed promising results in reducing disease activity with a favorable safety profile compared to standard treatments .

作用機序

類似化合物との比較

類似化合物

グルココルチコイド受容体アゴニストに類似した化合物には、ミネラルコルチコイド、アンドロゲン、エストロゲン、プロゲステロンなどの他のステロイドホルモンが含まれます 。これらの化合物も核受容体に結合して遺伝子発現を調節しますが、生理学的効果と治療的用途は異なります。

独自性

グルココルチコイド受容体アゴニストを他の化合物から際立たせるのは、強力な抗炎症作用と免疫抑制作用であり、これは、さまざまな炎症性疾患や自己免疫疾患の治療に非常に効果的です 。 さらに、複数のシグナル伝達経路や遺伝子ネットワークを調節する能力は、幅広い治療効果と臨床使用における汎用性を提供します .

生物活性

Glucocorticoid receptor (GR) agonists are compounds that bind to the glucocorticoid receptor, a member of the nuclear receptor superfamily, and modulate gene expression related to various physiological processes. These agonists play a crucial role in the treatment of inflammatory and autoimmune diseases due to their potent anti-inflammatory and immunosuppressive effects. This article explores the biological activity of glucocorticoid receptor agonists, focusing on their mechanisms of action, therapeutic applications, and recent advancements in selective agonist development.

Glucocorticoids exert their effects primarily through the GR, which regulates gene expression via several mechanisms:

- Transactivation : GR binds to glucocorticoid response elements (GREs) in target gene promoters, leading to increased transcription of anti-inflammatory proteins. This process can take several hours to manifest its effects.

- Transrepression : GR can inhibit the transcription of pro-inflammatory genes by interacting with other transcription factors, such as NF-κB and AP-1, thereby reducing inflammation.

- Non-genomic actions : Some studies indicate that GR can also mediate rapid cellular responses independent of gene transcription, involving signaling pathways like PI3K and MAPK .

The balance between transactivation and transrepression is critical for achieving therapeutic efficacy while minimizing side effects. For instance, selective GR agonists aim to enhance transrepression while reducing unwanted transactivation effects .

Therapeutic Applications

Glucocorticoid receptor agonists are widely used in clinical settings for various conditions:

- Inflammatory Diseases : They are effective in treating conditions like rheumatoid arthritis, asthma, and inflammatory bowel disease due to their ability to suppress immune responses.

- Autoimmune Disorders : Glucocorticoids play a significant role in managing systemic lupus erythematosus and giant cell arteritis by modulating leukocyte function and cytokine production .

- COVID-19 Treatment : Dexamethasone has been shown to reduce mortality in severe COVID-19 cases by dampening hyperinflammatory responses .

Recent Advances in Selective Agonist Development

Recent research has focused on developing selective dimerizing glucocorticoid receptor agonists (SEDIGRAMs) that preferentially promote GR dimerization over standard glucocorticoids like dexamethasone. These compounds may offer enhanced therapeutic benefits with reduced side effects:

- Cortivazol and AZD2906 : These selective agonists have demonstrated superior efficacy in preclinical models of acute inflammation compared to traditional glucocorticoids .

- Dissociated Glucocorticoids : Compounds like RU24782 show promise as they activate GR with lower transactivation potential, potentially leading to fewer metabolic side effects while maintaining anti-inflammatory efficacy .

Case Study 1: Cortivazol vs. Dexamethasone

In a comparative study involving systemic TNF-induced inflammatory insults in vivo, Cortivazol provided stronger protection than dexamethasone. This was attributed to its enhanced ability to promote GR dimerization and subsequent GRE-driven gene transcription .

Case Study 2: Selective GR Modulators

A study examining various synthetic glucocorticoids found that while most exhibited similar potencies at human GR (hGR), differences were noted in their efficacy at zebrafish GR (zfGR). This highlights the importance of species-specific responses when developing new GR-targeted therapies .

Summary of Biological Activity

| Mechanism | Description | Clinical Relevance |

|---|---|---|

| Transactivation | Increases expression of anti-inflammatory genes via GRE binding | Reduces inflammation |

| Transrepression | Inhibits pro-inflammatory gene expression | Prevents excessive immune responses |

| Non-genomic actions | Rapid signaling through kinases without altering gene expression | Immediate cellular responses |

特性

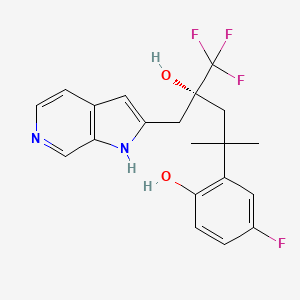

IUPAC Name |

4-fluoro-2-[(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F4N2O2/c1-18(2,15-8-13(21)3-4-17(15)27)11-19(28,20(22,23)24)9-14-7-12-5-6-25-10-16(12)26-14/h3-8,10,26-28H,9,11H2,1-2H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUAWXPBHXKZGA-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@](CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677390 | |

| Record name | 4-Fluoro-2-{(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-[(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pentan-2-yl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245526-82-2 | |

| Record name | 4-Fluoro-2-{(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-[(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pentan-2-yl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。